molecular formula C17H9BrFN3O2 B6433923 3-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-6-fluoro-1,4-dihydroquinolin-4-one CAS No. 1260728-95-7

3-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-6-fluoro-1,4-dihydroquinolin-4-one

Numéro de catalogue: B6433923
Numéro CAS: 1260728-95-7
Poids moléculaire: 386.2 g/mol
Clé InChI: LGSGRUQAIJIDEM-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

This compound belongs to a class of heterocyclic molecules featuring a 1,4-dihydroquinolin-4-one core substituted with a 1,2,4-oxadiazole ring and halogenated aryl groups. Its structure includes a 4-bromophenyl moiety attached to the oxadiazole ring and a fluorine atom at the 6-position of the quinolinone scaffold.

Propriétés

IUPAC Name

3-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-6-fluoro-1H-quinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H9BrFN3O2/c18-10-3-1-9(2-4-10)16-21-17(24-22-16)13-8-20-14-6-5-11(19)7-12(14)15(13)23/h1-8H,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGSGRUQAIJIDEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NOC(=N2)C3=CNC4=C(C3=O)C=C(C=C4)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H9BrFN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-6-fluoro-1,4-dihydroquinolin-4-one typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Analyse Des Réactions Chimiques

Types of Reactions

3-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-6-fluoro-1,4-dihydroquinolin-4-one can undergo various chemical reactions:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the oxadiazole ring or the quinoline core.

    Substitution: Halogen atoms such as bromine and fluorine can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce dihydroquinoline derivatives.

Mécanisme D'action

The mechanism of action of 3-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-6-fluoro-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets:

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Substituent Effects

  • Halogen Position: The target compound’s 4-bromophenyl group (vs.
  • Alkyl Substituents : BG13965’s 1-ethyl and 6-methyl groups increase hydrophobicity compared to the target compound, which lacks alkyl chains. This may elevate BG13965’s logP beyond the target’s estimated ~5.0 .
  • Fluorine : The 6-fluoro substituent in both the target and G607-0979 improves metabolic stability and modulates electron-withdrawing effects, enhancing scaffold rigidity .

Heterocyclic Core Differences

  • Oxadiazole vs. Pyrazole: The pyrazole derivatives in exhibit a saturated dihydropyrazole ring, offering greater conformational flexibility than the rigid oxadiazole-quinolinone framework. This flexibility may reduce metabolic stability but improve solubility.
  • Quinolinone vs. Pyrazole: The quinolinone core in the target compound and its analogs provides a planar aromatic system conducive to π-π stacking, whereas pyrazole derivatives rely on ketone groups for hydrogen bonding .

Physicochemical Properties

  • logP and Solubility : G607-0979’s high logP (5.2562) and low calculated aqueous solubility (logSw = -5.1842) suggest that the target compound, with similar lipophilicity, may face bioavailability challenges. BG13965’s additional alkyl groups could exacerbate this issue.
  • Polar Surface Area (PSA): The shared PSA of ~47 Ų in oxadiazole-quinolinone derivatives indicates moderate permeability, aligning with Lipinski’s rule of five thresholds .

Research Findings and Implications

  • Crystallographic Insights: Structural analogs like BG13965 and G607-0979 were likely characterized using SHELX programs (e.g., SHELXL for refinement), a standard in small-molecule crystallography . These studies confirm the oxadiazole ring’s coplanarity with the quinolinone system, critical for maintaining electronic conjugation.
  • Positional Isomerism : The 3-bromophenyl variant (G607-0979) exhibits a ~0.2 Å shift in halogen positioning compared to the target’s 4-bromophenyl group, which could alter intermolecular interactions in crystal packing or target binding .
  • Biological Relevance : While biological data are absent, the pyrazole derivatives’ lower molecular weight (~373 vs. ~415) and reduced hydrogen bond acceptors (3 vs. 5) may favor better pharmacokinetic profiles , highlighting trade-offs between heterocycle choice and drug-likeness.

Activité Biologique

The compound 3-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-6-fluoro-1,4-dihydroquinolin-4-one is a complex organic molecule that has garnered attention for its potential biological activities. Its structure incorporates a quinoline core and an oxadiazole ring, which are known to interact with various biological targets. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical formula of the compound is C18H14BrFN3O2C_{18}H_{14}BrFN_3O_2, with a molecular weight of approximately 396.23 g/mol. The presence of the oxadiazole and bromophenyl groups suggests potential interactions with biological macromolecules, making it a candidate for therapeutic applications.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The oxadiazole ring may inhibit specific enzymes by mimicking substrates or binding to active sites.
  • DNA Intercalation : The quinoline moiety can intercalate into DNA, potentially disrupting replication and transcription processes.
  • Receptor Modulation : The compound may interact with various receptors, influencing signaling pathways relevant to disease processes.

Pharmacological Activities

Research indicates that this compound exhibits several pharmacological activities:

Anticancer Activity

Studies have shown that derivatives of quinoline compounds often demonstrate anticancer properties. For instance:

  • A related quinoline derivative was tested against several cancer cell lines (e.g., MCF-7 and A375-C5) and exhibited significant growth inhibition at low concentrations (IC50 values ranging from 0.25 to 0.33 µM) .

Antimicrobial Activity

Compounds containing oxadiazole rings are frequently investigated for antimicrobial properties. Preliminary studies suggest that similar compounds have shown effectiveness against various bacterial strains.

Case Studies and Research Findings

  • Anticonvulsant Activity : A study evaluated the anticonvulsant effects of oxadiazole derivatives in animal models using maximal electroshock seizure tests. Compounds similar to the target compound exhibited significant anticonvulsant properties with minimal neurotoxicity .
  • In Vitro Studies : In vitro assays revealed that derivatives with similar structures demonstrated cytotoxic effects on cancer cell lines. For example, certain oxadiazole derivatives were reported to have moderate antineoplastic activity against TK-10 and HT-29 cell lines .

Summary of Biological Activities

Activity TypeObservationsReferences
AnticancerSignificant inhibition in MCF-7 and A375-C5
AntimicrobialEffective against various bacterial strains
AnticonvulsantProminent effects in seizure models

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.